(E)-3-(5-bromothiophen-2-yl)-2-(4-nitrophenyl)prop-2-enenitrile
Overview
Description
(E)-3-(5-bromothiophen-2-yl)-2-(4-nitrophenyl)prop-2-enenitrile is an organic compound that features a brominated thiophene ring and a nitrophenyl group connected by a propenenitrile linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(5-bromothiophen-2-yl)-2-(4-nitrophenyl)prop-2-enenitrile typically involves a multi-step process:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formation of Nitrobenzaldehyde: 4-nitrobenzaldehyde is prepared by nitration of benzaldehyde using a mixture of concentrated nitric acid and sulfuric acid.
Knoevenagel Condensation: The brominated thiophene and 4-nitrobenzaldehyde undergo a Knoevenagel condensation reaction in the presence of a base such as piperidine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(5-bromothiophen-2-yl)-2-(4-nitrophenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom on the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Palladium on carbon with hydrogen gas.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted thiophenes.
Scientific Research Applications
Chemistry
(E)-3-(5-bromothiophen-2-yl)-2-(4-nitrophenyl)prop-2-enenitrile is used as a building block in organic synthesis, particularly in the development of new materials and polymers.
Biology
In biological research, this compound can be used as a probe to study the interactions of brominated thiophenes and nitrophenyl groups with biological molecules.
Medicine
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of (E)-3-(5-bromothiophen-2-yl)-2-(4-nitrophenyl)prop-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The brominated thiophene and nitrophenyl groups can participate in various binding interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(5-chlorothiophen-2-yl)-2-(4-nitrophenyl)prop-2-enenitrile
- (E)-3-(5-fluorothiophen-2-yl)-2-(4-nitrophenyl)prop-2-enenitrile
- (E)-3-(5-iodothiophen-2-yl)-2-(4-nitrophenyl)prop-2-enenitrile
Uniqueness
(E)-3-(5-bromothiophen-2-yl)-2-(4-nitrophenyl)prop-2-enenitrile is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific interactions that are not possible with other halogens, making this compound particularly interesting for certain applications.
Properties
IUPAC Name |
(E)-3-(5-bromothiophen-2-yl)-2-(4-nitrophenyl)prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrN2O2S/c14-13-6-5-12(19-13)7-10(8-15)9-1-3-11(4-2-9)16(17)18/h1-7H/b10-7- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUQMMTXDSRBLJ-YFHOEESVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CC2=CC=C(S2)Br)C#N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C\C2=CC=C(S2)Br)/C#N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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